molecular formula C14H9Br3N2O2 B3856412 4-bromo-N'-(2,4-dibromo-5-hydroxybenzylidene)benzohydrazide

4-bromo-N'-(2,4-dibromo-5-hydroxybenzylidene)benzohydrazide

Cat. No. B3856412
M. Wt: 476.94 g/mol
InChI Key: FVCJDHWBIIMTME-WSVATBPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-bromo-N’-(2,4-dibromo-5-hydroxybenzylidene)benzohydrazide” is an acylhydrazone derivative . It has been studied for its potent anti-fungal activity against Sporothrix sp., both in vitro and in a murine model of sporotrichosis . This compound has shown efficacy against both planktonic cells and biofilms formed by Sporothrix brasiliensis .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3,5-Dichloro-2-hydroxybenzaldehyde and 4-bromobenzohydrazide . These reactants are added to a stirring methanol solution and refluxed for 12 hours .


Molecular Structure Analysis

The molecular structure of this compound has been determined using single-crystal X-ray determination . The Mo atom is in octahedral coordination, with three donor atoms of the hydrazone ligand, two oxo groups, and one methanol O atom .


Chemical Reactions Analysis

The compound has been used in combination therapy with itraconazole for the treatment of sporotrichosis in cats . The combination treatment was efficacious in 50% of the infected animals .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 533.017 . It is part of the class of organic compounds known as 4-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 4-position of the benzene ring .

properties

IUPAC Name

4-bromo-N-[(Z)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br3N2O2/c15-10-3-1-8(2-4-10)14(21)19-18-7-9-5-13(20)12(17)6-11(9)16/h1-7,20H,(H,19,21)/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCJDHWBIIMTME-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=CC(=C(C=C2Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N'-(2,4-dibromo-5-hydroxybenzylidene)benzohydrazide
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